molecular formula C11H11FN4O B7455051 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide

1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide

Cat. No. B7455051
M. Wt: 234.23 g/mol
InChI Key: KLLAJMGKGUPHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide, also known as 'FLY' or '4F-MDMB-2201', is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2014 and has been used for scientific research purposes since then. This compound is structurally similar to the well-known synthetic cannabinoid, JWH-018, and has been found to have similar effects on the body.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide involves its binding to the CB1 and CB2 receptors in the body. This binding leads to the activation of these receptors, which then trigger a cascade of physiological and biochemical responses. These responses include the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide are similar to those of other synthetic cannabinoids. These effects include altered perception, mood, and behavior, as well as increased heart rate, blood pressure, and body temperature. This compound has also been found to have analgesic and anti-inflammatory properties, which make it a potential therapeutic drug for pain management and inflammation-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide in lab experiments include its high potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the effects of cannabinoids on the body. However, its psychoactive effects and potential for abuse make it a challenging compound to work with, and strict safety protocols must be followed when handling it.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide. One potential direction is the development of new therapeutic drugs based on its analgesic and anti-inflammatory properties. Another direction is the study of its effects on the body's endocannabinoid system and its potential for treating various medical conditions. Additionally, further research is needed to better understand the long-term effects of synthetic cannabinoids on the body and to develop effective strategies for minimizing their potential for abuse.
Conclusion
1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide is a synthetic cannabinoid that has been extensively studied for its cannabinoid receptor agonist properties. It has been found to bind to both CB1 and CB2 receptors in the body, leading to altered perception, mood, and behavior, as well as increased heart rate, blood pressure, and body temperature. This compound has also been found to have analgesic and anti-inflammatory properties, making it a potential therapeutic drug for pain management and inflammation-related diseases. While there are limitations to working with this compound, its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for studying the effects of cannabinoids on the body.

Synthesis Methods

The synthesis method of 1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide involves the reaction of 4-fluorobenzonitrile with tert-butyl 2-(dimethylamino)acetate in the presence of a base. This reaction produces the intermediate tert-butyl 4-fluoro-1-(dimethylamino)phenylacetate, which is then reacted with hydrazine hydrate and acetic acid to produce the final product.

Scientific Research Applications

1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide has been used extensively in scientific research for its cannabinoid receptor agonist properties. It has been found to bind to both CB1 and CB2 receptors in the body, which are responsible for the psychoactive and physiological effects of cannabinoids. This compound has also been used to study the effects of synthetic cannabinoids on the body and to develop new therapeutic drugs for various medical conditions.

properties

IUPAC Name

1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O/c1-7-14-10(11(17)13-2)15-16(7)9-5-3-8(12)4-6-9/h3-6H,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLAJMGKGUPHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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